molecular formula C17H16F3NO3 B2698379 N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide CAS No. 1421585-27-4

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2698379
M. Wt: 339.314
InChI Key: YCYKQLFZKUNUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide, also known as TFPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPB is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide involves the reaction of 4-(trifluoromethoxy)benzoic acid with N-(2-hydroxy-2-phenylpropyl)amine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with an acid chloride derivative of benzamide to yield the final product.

Starting Materials
4-(trifluoromethoxy)benzoic acid, N-(2-hydroxy-2-phenylpropyl)amine, EDCI or DCC, Acid chloride derivative of benzamide

Reaction
Step 1: React 4-(trifluoromethoxy)benzoic acid with EDCI or DCC in the presence of a coupling agent such as N,N-dimethylaminopyridine (DMAP) to form the activated ester intermediate., Step 2: Add N-(2-hydroxy-2-phenylpropyl)amine to the reaction mixture and stir at room temperature for several hours to allow for the formation of the amide bond., Step 3: Purify the resulting intermediate by column chromatography or recrystallization., Step 4: React the purified intermediate with an acid chloride derivative of benzamide in the presence of a base such as triethylamine to form the final product., Step 5: Purify the final product by column chromatography or recrystallization.

Mechanism Of Action

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide exerts its effects through various mechanisms of action, including the modulation of specific signaling pathways, such as the Wnt/beta-catenin pathway, and the regulation of certain neurotransmitters, such as acetylcholine. N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has also been shown to have antioxidant and anti-inflammatory properties, which contribute to its beneficial effects in various disease states.

Biochemical And Physiological Effects

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the improvement of memory and cognitive function, and the reduction of inflammation and oxidative stress. N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has also been shown to have a neuroprotective effect, which may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has several advantages for lab experiments, including its high purity level, stability, and specificity for certain signaling pathways and neurotransmitters. However, N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide, including the identification of new targets and signaling pathways for its therapeutic applications, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine the safety and efficacy of N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide in human clinical trials.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and cardiovascular disease. In cancer research, N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways, such as the Wnt/beta-catenin pathway. In neurobiology, N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has been shown to improve memory and cognitive function by modulating the activity of certain neurotransmitters, such as acetylcholine. In cardiovascular disease, N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has been shown to reduce inflammation and oxidative stress, which are key factors in the development of atherosclerosis and other cardiovascular disorders.

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-16(23,13-5-3-2-4-6-13)11-21-15(22)12-7-9-14(10-8-12)24-17(18,19)20/h2-10,23H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYKQLFZKUNUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide

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